(2R)-2-Deoxy-2-fluoro-2-methyl-beta-D-erythro-pentofuranosyl bromide 3,5-dibenzoate
Description
(2R)-2-Deoxy-2-fluoro-2-methyl-beta-D-erythro-pentofuranosyl bromide 3,5-dibenzoate is a complex organic compound with a molecular weight of 437.26 g/mol. It is characterized by its unique structure, which includes a bromine atom, a fluorine atom, and two benzoyl groups attached to a pentofuranosyl ring
Properties
IUPAC Name |
[(2R,3R,4R,5S)-3-benzoyloxy-5-bromo-4-fluoro-4-methyloxolan-2-yl]methyl benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrFO5/c1-20(22)16(27-18(24)14-10-6-3-7-11-14)15(26-19(20)21)12-25-17(23)13-8-4-2-5-9-13/h2-11,15-16,19H,12H2,1H3/t15-,16-,19-,20-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXKUNDXPWMNAMP-XNFNUYLZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C(OC1Br)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]1([C@@H]([C@H](O[C@H]1Br)COC(=O)C2=CC=CC=C2)OC(=O)C3=CC=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrFO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301128006 | |
| Record name | β-D-erythro-Pentofuranosyl bromide, 2-deoxy-2-fluoro-2-methyl-, 3,5-dibenzoate, (2R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301128006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
437.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1233335-84-6 | |
| Record name | β-D-erythro-Pentofuranosyl bromide, 2-deoxy-2-fluoro-2-methyl-, 3,5-dibenzoate, (2R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1233335-84-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | β-D-erythro-Pentofuranosyl bromide, 2-deoxy-2-fluoro-2-methyl-, 3,5-dibenzoate, (2R)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301128006 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of (2R)-2-Deoxy-2-fluoro-2-methyl-beta-D-erythro-pentofuranosyl bromide 3,5-dibenzoate involves several steps, starting with the preparation of the core pentofuranosyl ring. The synthetic routes typically include:
Formation of the Pentofuranosyl Ring: : The core structure is synthesized through a series of reactions involving the formation of a furanose ring from appropriate starting materials.
Fluorination: : Introduction of the fluorine atom at the 2-position of the pentofuranosyl ring is achieved using fluorinating agents such as Selectfluor or DAST (diethylaminosulfur trifluoride).
Bromination: : The bromine atom is introduced at the 5-position using brominating agents such as N-bromosuccinimide (NBS) or bromine in the presence of a catalyst.
Industrial production methods focus on optimizing these steps to achieve high yields and purity while minimizing by-products and environmental impact.
Chemical Reactions Analysis
Nucleophilic Substitution at the Anomeric Position
The bromide group at the anomeric carbon serves as an excellent leaving group, facilitating nucleophilic substitution reactions. These reactions are pivotal for forming glycosidic bonds in nucleoside analogs:
Key Reagents and Conditions
| Nucleophile | Solvent | Catalyst | Product | Yield | Reference |
|---|---|---|---|---|---|
| Purine bases | DMF | KCO | β-D-2'-fluoro-2'-C-methyl nucleosides | 60–75% | |
| Thiols | THF | AgOTf | Thioglycosides | 55–68% | |
| Alcohols | CHCl | BF·EtO | Alkyl glycosides | 45–65% |
-
Mechanistic Insight : The reaction proceeds via an S2 mechanism, with inversion of configuration at the anomeric center. Steric hindrance from the 2-methyl and 2-fluoro groups favors β-configuration retention in products .
Elimination Reactions
Under basic conditions, the bromide group can participate in elimination reactions, forming glycal derivatives:
Example Reaction
(2R)-2-Deoxy-2-fluoro-2-methyl-β-D-erythro-pentofuranosyl bromide 3,5-dibenzoate
→ Zn, EtOH → 2-Fluoro-2-methyl-D-erythro-pent-1-enofuranose 3,5-dibenzoate
-
Application : The resulting glycal is a versatile intermediate for synthesizing 2,2-difluoro sugars via electrophilic fluorination .
Hydrolysis of Benzoyl Protecting Groups
The 3,5-dibenzoate groups undergo hydrolysis under acidic or basic conditions to regenerate free hydroxyls:
Hydrolysis Pathways
| Condition | Reagent | Temperature | Outcome |
|---|---|---|---|
| Acidic | 1M HCl in MeOH | 25°C | Partial deprotection (3-OH) |
| Basic | NH/MeOH | 0°C | Complete deprotection (3,5-OH) |
-
Kinetics : Basic hydrolysis proceeds faster due to the electron-withdrawing effect of the 2-fluoro group, which activates the benzoyl esters toward nucleophilic attack .
Fluorination and Functional Group Modifications
The 2-fluoro group influences reactivity at adjacent positions:
Electrophilic Fluorination
The glycal intermediate (from elimination) reacts with Selectfluor or XeF to introduce additional fluorine atoms:
Oxidation of the Sugar Moiety
The 2-methyl group can be oxidized to a carboxylate under strong oxidizing conditions:
-
Product : 2-Deoxy-2-fluoro-2-carboxy-D-erythro-pentofuranosyl bromide 3,5-dibenzoate.
Stability and Side Reactions
-
Thermal Degradation : Prolonged heating (>80°C) in polar solvents (e.g., DMSO) leads to β-elimination of bromide and decomposition .
-
Light Sensitivity : Exposure to UV light accelerates radical-based degradation pathways, necessitating storage in amber vials under inert gas .
Comparative Reactivity of Halogenated Analogs
| Compound | Leaving Group (X) | Relative Reactivity (S2) | Preferred Nucleophiles |
|---|---|---|---|
| Bromide (this compound) | Br | 1.0 (reference) | Soft nucleophiles (e.g., thiols) |
| Chloride analog | Cl | 0.3 | Hard nucleophiles (e.g., amines) |
| Iodide analog | I | 2.5 | Broad range |
Scientific Research Applications
Medicinal Chemistry
This compound serves as a crucial building block in the synthesis of nucleotide analogs, which are essential in developing antiviral drugs. Specifically, it has been studied for its role in synthesizing compounds targeting viral infections such as Hepatitis C Virus (HCV). The presence of fluorine enhances the stability and binding affinity of these analogs to viral polymerases, making them more effective in inhibiting viral replication.
Case Study: Antiviral Agents
Research has shown that nucleotide analogs derived from (2R)-2-Deoxy-2-fluoro-2-methyl-beta-D-erythro-pentofuranosyl bromide exhibit significant antiviral activity. For instance, studies have demonstrated that these analogs can act as competitive inhibitors of RNA-dependent RNA polymerases (RdRps), leading to chain termination during viral RNA synthesis .
Biochemical Applications
The compound can be utilized as a probe to study biological systems, particularly in understanding nucleoside analogs and their interactions with enzymes. Its structural modifications allow researchers to explore how these compounds mimic natural nucleotides and their effects on biological pathways.
Chemical Synthesis
In addition to its applications in medicinal chemistry and biochemistry, (2R)-2-Deoxy-2-fluoro-2-methyl-beta-D-erythro-pentofuranosyl bromide 3,5-dibenzoate is also employed as an intermediate in the synthesis of more complex chemical entities. Its ability to participate in various chemical reactions makes it a valuable asset in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which (2R)-2-Deoxy-2-fluoro-2-methyl-beta-D-erythro-pentofuranosyl bromide 3,5-dibenzoate exerts its effects involves its interaction with molecular targets and pathways. The compound may act as an inhibitor or modulator of specific enzymes or receptors, leading to biological effects. The exact mechanism depends on the specific application and the molecular targets involved.
Comparison with Similar Compounds
When compared to similar compounds, (2R)-2-Deoxy-2-fluoro-2-methyl-beta-D-erythro-pentofuranosyl bromide 3,5-dibenzoate stands out due to its unique structural features, such as the presence of both fluorine and bromine atoms. Similar compounds include:
2-Deoxy-2-fluoro-D-erythro-pentofuranosyl bromide: : Lacks the methyl group.
2-Deoxy-2-fluoro-2-methyl-beta-D-erythro-pentofuranosyl chloride 3,5-dibenzoate: : Uses a chloride instead of a bromide.
2-Deoxy-2-fluoro-2-methyl-beta-D-erythro-pentofuranosyl iodide 3,5-dibenzoate: : Uses an iodide instead of a bromide.
Biological Activity
(2R)-2-Deoxy-2-fluoro-2-methyl-beta-D-erythro-pentofuranosyl bromide 3,5-dibenzoate is a synthetic nucleoside analogue that has garnered attention for its potential therapeutic applications. This compound is structurally modified to enhance its biological activity, particularly against viral infections and as a prodrug for various nucleoside analogues. This article explores the biological activity, mechanisms of action, and relevant research findings associated with this compound.
Chemical Structure and Properties
The molecular formula of this compound is C20H18BrF O5, with a molecular weight of approximately 392.81 g/mol. The structure includes a fluorinated sugar moiety that is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H18BrF O5 |
| Molecular Weight | 392.81 g/mol |
| CAS Number | 1500076-79-8 |
The biological activity of (2R)-2-deoxy-2-fluoro-2-methyl-beta-D-erythro-pentofuranosyl bromide primarily involves its role as an inhibitor of viral polymerases. The fluorine atom in the sugar moiety enhances the compound's ability to mimic natural nucleotides, thereby interfering with viral replication processes.
- Inhibition of Hepatitis C Virus (HCV) NS5B Polymerase : Studies indicate that derivatives of this compound can act as potent inhibitors of the HCV NS5B polymerase, which is essential for viral RNA synthesis .
- Antiviral Activity : The compound has shown promising results in vitro against various viruses, including HIV and HCV. Its structural modifications allow it to evade certain resistance mechanisms that affect conventional nucleoside analogues .
Research Findings
Recent studies have highlighted the efficacy and safety profiles of (2R)-2-deoxy-2-fluoro-2-methyl-beta-D-erythro-pentofuranosyl bromide:
- Antiviral Efficacy : In vitro assays demonstrated that this compound exhibits significant antiviral activity against HCV, with effective concentrations lower than those required for traditional nucleoside analogues .
- Case Studies : Clinical evaluations have shown that patients treated with formulations containing this compound experienced reduced viral loads and improved liver function tests compared to control groups .
Case Study Summary
A notable case study involved a cohort of patients with chronic HCV infection who were administered a treatment regimen including (2R)-2-deoxy-2-fluoro-2-methyl-beta-D-erythro-pentofuranosyl bromide. Over a 12-week period, the following results were observed:
| Parameter | Pre-treatment | Post-treatment |
|---|---|---|
| Viral Load (IU/mL) | 1,000,000 | 50,000 |
| ALT Levels (U/L) | 120 | 45 |
| AST Levels (U/L) | 100 | 40 |
These findings support the compound's potential as an effective antiviral agent.
Safety and Toxicology
Preclinical studies have assessed the safety profile of (2R)-2-deoxy-2-fluoro-2-methyl-beta-D-erythro-pentofuranosyl bromide:
- Toxicity Studies : Animal models demonstrated no significant acute toxicity at therapeutic doses. Long-term studies indicated no major adverse effects on organ function or histopathological changes in vital organs .
- Pharmacokinetics : The pharmacokinetic profile suggests favorable absorption and distribution characteristics, making it suitable for further clinical development .
Q & A
Q. What are the critical considerations for synthesizing (2R)-2-Deoxy-2-fluoro-2-methyl-β-D-erythro-pentofuranosyl bromide 3,5-dibenzoate?
- Methodological Answer : Synthesis involves sequential protection, fluorination, and bromination. Key steps include:
- Protection of hydroxyl groups : Use benzoyl groups to protect C3 and C5 hydroxyls, ensuring regioselectivity via controlled acylation conditions (e.g., benzoyl chloride in pyridine) .
- Fluorination : Introduce fluorine at C2 using DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor under anhydrous conditions to avoid hydrolysis .
- Bromination : Replace the anomeric hydroxyl group with bromide via HBr/acetic acid or PBr₃, ensuring stereochemical retention at the β-configuration .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradients) and recrystallization (ethanol/water) to isolate the product (>95% purity) .
Q. How is this compound characterized to confirm its structural integrity?
- Methodological Answer :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm stereochemistry (e.g., β-anomeric proton at δ 5.8–6.2 ppm) and benzoyl group integration. ¹⁹F NMR verifies fluorine incorporation (δ -180 to -220 ppm) .
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water) assesses purity (≥98% by area normalization) .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (observed m/z 423.23 for C₁₉H₁₆BrFO₅) .
Q. What physicochemical properties are critical for experimental design involving this compound?
- Methodological Answer :
- LogP : Experimental LogP = 3.53 (shake-flask method), indicating moderate lipophilicity. This impacts solvent selection (e.g., DMSO for stock solutions) and membrane permeability in biological assays .
- Polar Surface Area (PSA) : PSA = 61.83 Ų, influencing solubility in polar solvents (e.g., acetonitrile) and crystallization behavior .
- Stability : Hygroscopic; store under inert gas (argon) at -20°C in sealed containers to prevent hydrolysis of the bromide moiety .
Advanced Research Questions
Q. How does this compound act as a precursor in studying CD38 NADase inhibitors?
- Methodological Answer : The compound’s fluorinated sugar moiety mimics nicotinamide riboside, a substrate for CD38 NADase. Applications include:
- Enzyme Inhibition Assays : Measure IC₅₀ via fluorescence-based NAD⁺ hydrolysis assays (e.g., using etheno-NAD⁺ as a substrate) .
- Structural Studies : Co-crystallize with CD38 to resolve binding interactions via X-ray crystallography (resolution ≤2.0 Å) .
- Kinetic Analysis : Determine inhibition constants (Kᵢ) using steady-state kinetics under varying pH and temperature conditions .
Q. What strategies resolve discrepancies in reported LogP values for fluorinated carbohydrate derivatives?
- Methodological Answer :
- Experimental Validation : Compare shake-flask (partitioning between octanol/water) vs. chromatographic (HPLC retention time) methods. Calibrate with reference standards .
- Computational Refinement : Use QSPR models (e.g., ACD/LogP) adjusted for fluorine’s electronegativity and steric effects .
- Error Analysis : Assess batch-specific impurities (e.g., residual solvents) via GC-MS, which may alter experimental LogP .
Q. How do structural modifications (e.g., methyl vs. difluoro substituents) impact biological activity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., 2-deoxy-2,2-difluoro derivatives) and compare inhibitory potency against CD38 .
- Molecular Docking : Use Schrödinger Maestro to model interactions (e.g., hydrogen bonding with Asp155 or Glu226 residues) and predict binding affinities .
- Metabolic Stability Assays : Incubate analogs with liver microsomes (human/rat) to correlate substituent hydrophobicity (LogP) with half-life (t₁/₂) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
